molecular formula C30H46O3 B13066767 KadcoccineacidC

KadcoccineacidC

Cat. No.: B13066767
M. Wt: 454.7 g/mol
InChI Key: SPXKYFQXGRBOHI-VNOWFXLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidC involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol . The extract is further purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

KadcoccineacidC exerts its effects by inhibiting specific enzymes. For instance, it inhibits PTP1B by binding to its active site, thereby preventing the dephosphorylation of its substrates. This inhibition can lead to increased insulin sensitivity and potential therapeutic effects in diabetes . Similarly, its inhibition of AChE can enhance acetylcholine levels in the brain, which may be beneficial in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KadcoccineacidC is unique due to its specific inhibitory effects on PTP1B and AChE, which are not commonly found in other similar compounds. This makes it a valuable compound for research in metabolic and neurological disorders .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10-11,18,21,23-26,31H,3,8-9,12-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,24-,25+,26-,29+,30-/m1/s1

InChI Key

SPXKYFQXGRBOHI-VNOWFXLQSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.